Pactimibe sulfate

Overview

Description

Pactimibe sulfate is a novel acyl coenzyme A:cholesterol acyltransferase inhibitor. It has been studied for its potential to treat atherosclerosis and coronary heart disease by inhibiting the formation of cholesteryl esters and reducing plasma cholesterol levels .

Mechanism of Action

Target of Action

Pactimibe sulfate primarily targets Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the formation of cholesteryl esters. By inhibiting ACAT, this compound can effectively reduce the formation of these esters .

Mode of Action

This compound inhibits ACAT in a noncompetitive manner, with IC50 values of 2.0 μM, 2.7 μM, and 4.7 μM in the liver, macrophages, and THP-1 cells, respectively . It also noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM .

Biochemical Pathways

This compound affects multiple metabolic pathways. It undergoes indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The indolin oxidation and the ω-1 oxidation are dominant and are mainly catalyzed by CYP3A4 and CYP2D6, respectively .

Pharmacokinetics

The pharmacokinetics of this compound involve multiple metabolic pathways, including indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The intrinsic clearance (CL int) values for these pathways in human hepatic microsomes were 0.63 and 0.76 μl/min/mg-protein, respectively . The systemic clearance of R-125528, a plasma metabolite of this compound, was highly dependent on CYP2D6 activity .

Result of Action

The inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This results in reduced cholesterol absorption from the intestine, reduced cholesteryl ester formation in the liver, and enhanced elimination of cholesterol from the body . These effects contribute to the reduction of serum cholesterol levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the systemic clearance of its plasma metabolite, R-125528, is highly dependent on CYP2D6 activity . Therefore, factors that affect CYP2D6 activity, such as genetic polymorphisms and drug-drug interactions, can potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Pactimibe sulfate plays a significant role in biochemical reactions by inhibiting acyl coenzyme A:cholesterol acyltransferase (ACAT) enzymes. It interacts with ACAT1 and ACAT2, inhibiting their activity with IC50 values of 4.9 μM and 3.0 μM, respectively . Additionally, this compound noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . These interactions lead to a reduction in cholesteryl ester formation, which is crucial in the development of atherosclerotic plaques .

Cellular Effects

This compound influences various cellular processes, particularly in liver cells, macrophages, and THP-1 cells. It inhibits ACAT activity in these cells, leading to a decrease in foam cell formation, which is a key factor in atherosclerosis . Furthermore, this compound affects cell signaling pathways and gene expression related to cholesterol metabolism, thereby modulating cellular metabolism and reducing cholesterol accumulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting ACAT enzymes. This inhibition prevents the esterification of cholesterol, reducing the formation of cholesteryl esters . The compound also undergoes multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation, primarily catalyzed by CYP3A4 and CYP2D6 enzymes . These metabolic processes are crucial for the compound’s systemic clearance and overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and maintains its inhibitory activity over extended periods . Its plasma metabolite, R-125528, is cleared solely by CYP2D6, indicating a dependence on this enzyme for long-term efficacy . Studies have shown that the compound’s effects on cellular function remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces plasma cholesterol levels without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation . These pathways are primarily catalyzed by CYP3A4 and CYP2D6 enzymes . The compound’s metabolism results in the formation of its plasma metabolite, R-125528, which is also subject to further metabolic processes . These pathways are crucial for the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its binding to plasma proteins and its interactions with cellular transport mechanisms . This distribution is essential for its therapeutic efficacy and targeting of specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where ACAT enzymes are located . The compound’s activity is closely linked to its localization, as it needs to be in proximity to ACAT enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pactimibe sulfate can be synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent modifications. The synthesis typically involves the following steps:

- Formation of the indole ring.

- Introduction of the pivaloylamino group.

- Addition of the octyl group.

- Sulfation to form the sulfate salt .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions to minimize by-products.

- Purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Pactimibe sulfate undergoes several types of chemical reactions, including:

Oxidation: Indolin oxidation to form its plasma metabolite, R-125528.

Reduction: Reduction of the indole ring.

Substitution: N-dealkylation and glucuronidation

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.

Reduction: Typically involves reducing agents such as sodium borohydride.

Substitution: N-dealkylation and glucuronidation reactions are catalyzed by liver enzymes

Major Products:

R-125528: A major plasma metabolite formed through indolin oxidation.

Glucuronides: Formed through glucuronidation reactions

Scientific Research Applications

Pactimibe sulfate has several scientific research applications, including:

Chemistry: Used as a tool to study acyl coenzyme A:cholesterol acyltransferase inhibition.

Biology: Investigated for its effects on cholesterol metabolism and foam cell formation.

Medicine: Studied for its potential to treat atherosclerosis and reduce plasma cholesterol levels.

Industry: Used in the development of new cholesterol-lowering drugs .

Comparison with Similar Compounds

Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.

Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.

Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway

Uniqueness of Pactimibe Sulfate: this compound is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

Biological Activity

Pactimibe sulfate, also known as CS-505, is a novel compound classified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Its primary therapeutic application is in the treatment of hypercholesterolemia and atherosclerosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in reducing atherosclerotic lesions, and potential implications for clinical use.

This compound functions by inhibiting the ACAT enzyme, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound reduces the formation of cholesteryl esters within macrophages, thereby preventing the accumulation of lipids in arterial plaques. This mechanism not only lowers plasma cholesterol levels but also directly impacts the stability of atherosclerotic lesions.

Efficacy in Animal Models

Numerous studies have investigated the efficacy of this compound in various animal models, particularly focusing on its antiatherosclerotic properties.

Study Overview

-

Early Lesion Model :

- Subjects : Apolipoprotein E-deficient (apoE(-/-)) mice.

- Treatment : Mice were administered 0.03% or 0.1% this compound for 12 weeks.

- Results : The treatment resulted in a 90% reduction in atherosclerotic lesions compared to 40-50% reductions observed with other treatments like avasimibe and cholestyramine .

- Advanced Lesion Model :

Immunohistochemical Analysis

Immunohistochemical studies have shown that this compound significantly reduces macrophage infiltration and the expression of matrix metalloproteinases (MMPs) associated with plaque instability. Specifically, reductions in MMP-2, MMP-9, and MMP-13 were noted, indicating a dual mechanism where both cholesterol lowering and direct ACAT inhibition contribute to plaque stabilization .

Case Studies and Clinical Trials

This compound has been evaluated in clinical settings, although some trials faced challenges. For instance:

- A clinical trial (NCT00151788) aimed at assessing the safety and efficacy of this compound was terminated early due to an observed increase in major cardiovascular events among participants . This highlights the necessity for careful monitoring and further research to clarify its safety profile.

Comparative Efficacy Table

| Compound | Dosage | Reduction in Atherosclerotic Lesions | Plasma Cholesterol Reduction |

|---|---|---|---|

| This compound | 0.1% | 90% | 43-48% |

| Avasimibe | 0.1% | 40-50% | Similar |

| Cholestyramine | 3% | Not specified | Similar |

Properties

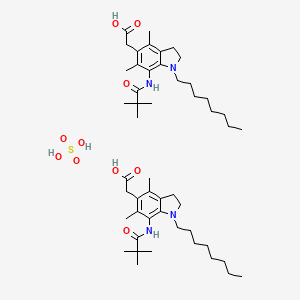

IUPAC Name |

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.